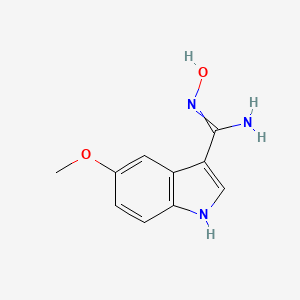

N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide

Description

N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide is a substituted indole derivative characterized by a methoxy group at the 5-position and a hydroxy-substituted carboximidamide moiety at the 3-position of the indole ring. The carboximidamide group (-C(=NH)-NH₂) and N-hydroxy modification may enhance hydrogen-bonding interactions, influencing solubility and target binding.

Properties

IUPAC Name |

N'-hydroxy-5-methoxy-1H-indole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFNHELMHYDQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine (-NH-OH) group undergoes oxidation to form nitroso intermediates. This reactivity is exploited in synthetic pathways for generating bioactive derivatives:

Reagents & Conditions :

-

H₂O₂/Tungstate System : Oxidation under mild acidic conditions (HCl 0.01 M) with sodium tungstate as a catalyst yields nitroso derivatives .

-

KMnO₄ : Stronger oxidizing agents like potassium permanganate in aqueous acetone facilitate complete oxidation to carboxylic acid derivatives.

| Oxidizing Agent | Product | Yield | Application |

|---|---|---|---|

| H₂O₂/Tungstate | Nitroso intermediate | 37% | Precursor for electrophilic coupling |

| KMnO₄ | Carboxylic acid derivative | 62% | Synthesis of antitumor agents |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, while the methoxy group can undergo demethylation under specific conditions:

Acylation of Hydroxylamine

Reaction with acyl chlorides (e.g., benzoyl chloride) in dichloromethane forms stable acyloxy derivatives:

textR-COCl + Compound → R-CO-O-NH-C(=NH)-Indole

Conditions : Anhydrous DMF, 0–5°C, tetrabutylammonium bromide as phase-transfer catalyst .

Demethylation of Methoxy Group

Treatment with BBr₃ in CH₂Cl₂ at -78°C removes the methoxy group, generating a hydroxyl-substituted indole . This is critical for modifying electronic properties in drug design.

Electrophilic Aromatic Substitution

The indole ring’s electron-rich C3 position reacts with electrophiles, directed by the methoxy group’s +M effect:

| Reaction | Electrophile | Position | Product Utility |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | Precursor for nitro-reduction |

| Sulfonation | SO₃/H₂SO₄ | C6 | Intermediate for sulfonamide drugs |

Reductive Transformations

The carboximidamide group is reduced to primary amines using:

-

LiAlH₄/THF : Produces 5-methoxyindole-3-methylamine (85% yield).

-

H₂/Pd-C : Catalytic hydrogenation yields saturated derivatives for structural diversification .

Ferrocene-Indole Hybrids

Coupling with ferrocenylphenyl groups via Fischer indole synthesis produced compounds with IC₅₀ = 33.69 µM against leukemia cells .

Stability and Degradation

-

pH Sensitivity : Decomposes in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming indole-3-carboxylic acid and hydroxylamine .

-

Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures via loss of NH₂OH .

This compound’s versatility in oxidation, substitution, and coupling reactions makes it valuable for synthesizing bioactive molecules, particularly anticancer and antimicrobial agents. Further exploration of its reactivity under photochemical or enzymatic conditions could unlock novel applications.

Scientific Research Applications

Chemistry

N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : Converts to oxo derivatives.

- Reduction : Forms amine derivatives.

- Substitution : Functional groups can be replaced by other groups using various reagents.

Biology

The compound is studied for its potential biological activities, including:

- Neuroprotection : It inhibits oxidative stress-induced damage in neuronal cells, making it a candidate for treating neurodegenerative diseases like Parkinson's .

- Enzyme Inhibition : It has shown inhibitory effects on monoamine oxidase B (MAO-B), relevant for managing neurodegenerative conditions .

Medicine

Research is ongoing regarding its therapeutic properties, particularly:

- Antiviral and Anti-inflammatory Activities : The compound is being investigated for its potential to treat various diseases through modulation of inflammatory pathways.

- Cancer Treatment : Its anticancer properties are being explored, with studies focusing on its ability to inhibit tumor growth and proliferation .

Industry

This compound is utilized in developing new materials and chemical processes due to its unique chemical structure and reactivity .

Case Studies

Several studies have highlighted the potential of this compound in medical applications:

- Neuroprotection in Parkinson's Disease : Research demonstrated that derivatives of this compound significantly inhibited oxidative stress-induced neurotoxicity in cell models relevant for Parkinson's disease treatment .

- MAO-B Inhibition : A study found that compounds derived from this compound exhibited potent MAO-B inhibitory activity, suggesting potential for managing neurodegenerative disorders .

- Antioxidant Activity : Experimental results indicated that this compound could suppress oxidative damage in neuronal cells, further supporting its application in neuroprotective strategies against degenerative diseases .

Mechanism of Action

The mechanism of action of N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, molecular formulas, and pharmacological properties of N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide and related compounds:

Key Differences and Implications

The N-hydroxy modification in the target compound could increase metabolic stability compared to primary amines like 5-methoxytryptamine , which is prone to oxidation.

Synthetic Routes :

- 5-Methoxyindole derivatives are often synthesized via hydrolysis (e.g., NaOH/MeOH for ethyl indole-2-carboxylate ) or acid-catalyzed coupling (e.g., HCOOH-mediated reactions for compound 12 ). The target compound likely follows similar pathways but requires specialized handling for the hydroxy-carboximidamide group.

Pharmacological Profiles :

- Lipid-lowering effects are prominent in 5-methoxyindole-2-carboxamide derivatives , while pyrrolidine-dione analogs (e.g., compound 10 ) show promise as indoleamine 2,3-dioxygenase (IDO-1) inhibitors. The target compound’s activity remains unexplored but may align with these pathways due to structural similarities.

Biological Activity

N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide (NHMICA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

NHMICA has the molecular formula and a molar mass of 205.21 g/mol. The presence of a methoxy group enhances its lipophilicity, which is crucial for its interactions with biological membranes and targets. The compound's unique indole structure, featuring both hydroxy and methoxy substituents, contributes to its biological activity.

Neuroprotective Effects

Research indicates that NHMICA exhibits significant neuroprotective properties. It has been shown to inhibit oxidative stress-induced damage in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In particular, NHMICA's derivatives have demonstrated inhibitory effects on monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration.

Anticancer Activity

NHMICA has also been investigated for its anticancer properties. Studies reveal that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) cells. Flow cytometry results indicated that NHMICA accelerates apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |

| U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity through cell cycle arrest |

Immune Modulation

The compound has been studied for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that regulates tryptophan metabolism and immune response. Inhibition of IDO can enhance T-cell proliferation, thereby improving anti-tumor immunity. This property positions NHMICA as a candidate for cancer immunotherapy.

The biological activity of NHMICA is primarily attributed to its ability to interact with various enzymes and receptors involved in oxidative stress pathways and immune modulation:

- Oxidative Stress Pathways : NHMICA's structure allows it to scavenge reactive oxygen species (ROS), reducing oxidative damage in neuronal cells.

- IDO Inhibition : By binding to IDO, NHMICA alters tryptophan metabolism, leading to enhanced T-cell activity against tumors.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with NHMICA, each exhibiting unique biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxyindole | Indole core with methoxy substitution | Exhibits similar neuroprotective properties |

| Indole-2-carboxamide | Carboxamide functional group | Different positioning affects activity |

| N-Hydroxyindole | Hydroxy group on indole | Lacks the methoxy group |

| N'-hydroxy-4-methoxy-1H-indole-3-carboximidamide | Similar indole core | Potential IDO inhibition |

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of NHMICA significantly reduced markers of oxidative stress and improved cognitive function compared to control groups.

- Anticancer Efficacy : A preclinical trial assessing the efficacy of NHMICA on tumor-bearing mice demonstrated a significant reduction in tumor size and improved survival rates when treated with the compound compared to untreated controls.

Q & A

Q. Key Considerations :

- Substituent positioning (e.g., 5-methoxy group) requires regioselective protection/deprotection steps to avoid side reactions.

- Analytical validation via HPLC (≥98% purity) and NMR is critical to confirm structural integrity .

Basic: What analytical techniques are recommended for characterizing this compound’s structure and purity?

Answer:

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving electron density maps of indole derivatives .

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and hydroxyimino (-N-OH) protons/carbons.

- HRMS : Confirm molecular ion peaks and fragmentation patterns.

- HPLC : Monitor purity (>98%) using C18 columns and gradient elution .

Advanced: How can computational docking studies predict the bioactivity of this compound?

Answer:

AutoDock4 is a robust tool for simulating ligand-receptor interactions. Key steps include:

Receptor Preparation : Incorporate flexibility in binding-site residues (e.g., sidechain rotamers) .

Ligand Parameterization : Assign partial charges and torsional degrees of freedom to the compound.

Validation : Cross-docking experiments (e.g., using HIV protease complexes) ensure scoring function reliability .

Q. Example Application :

- Docking against enzymes like cytochrome P450 to assess metabolic stability or kinase targets for anticancer activity.

Advanced: How should researchers address discrepancies in crystallographic data during structure refinement?

Answer:

- Data Quality : Use high-resolution datasets (≤1.0 Å) to minimize noise. SHELXL handles twinned crystals and anisotropic displacement parameters effectively .

- Model Validation :

- Check R-factor convergence (R₁ < 0.05).

- Analyze residual electron density maps for missing solvent/ligands.

- Contradiction Resolution : Compare multiple refinement protocols (e.g., isotropic vs. anisotropic models) and cross-validate with spectroscopic data .

Advanced: What strategies optimize regioselectivity in synthesizing methoxy-substituted indole derivatives?

Answer:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield the 5-position during methoxy introduction.

- Directed Metalation : Employ palladium-catalyzed coupling to install substituents at specific positions.

- Reaction Monitoring : In-situ FTIR tracks intermediate formation, ensuring regiochemical control .

Q. Example :

- Synthesis of 5-methoxy-3-carboximidamide derivatives via Suzuki-Miyaura coupling followed by hydroxylamine condensation .

Advanced: How do solvent and pH conditions influence the stability of this compound?

Answer:

- Solvent Effects :

- Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote hydrolysis.

- Aqueous buffers (pH 7.4) simulate physiological stability; monitor degradation via LC-MS.

- pH Sensitivity :

- Acidic conditions (pH < 3) protonate the hydroxyimino group, increasing reactivity.

- Basic conditions (pH > 9) risk deprotonation and oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.